molecular formula C17H12F3NO4S B610325 Belzutifan CAS No. 1672668-24-4

Belzutifan

Cat. No.: B610325
CAS No.: 1672668-24-4
M. Wt: 383.3 g/mol
InChI Key: LOMMPXLFBTZENJ-ZACQAIPSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Belzutifan (Welireg) is an oral, first-in-class hypoxia-inducible factor 2α (HIF-2α) inhibitor approved by the FDA in 2023 for advanced renal cell carcinoma (RCC) following PD-1/PD-L1 and VEGF tyrosine kinase inhibitor (TKI) therapies. It disrupts HIF-2α heterodimerization with HIF-1β, inhibiting downstream oncogenic pathways such as VEGF, EGFR, and cyclin D1 . In von Hippel-Lindau (VHL) disease-associated RCC, this compound demonstrated a 49% objective response rate (ORR) in renal tumors, with additional activity in pancreatic lesions (77% ORR) and CNS hemangioblastomas (30% ORR) . Its pharmacokinetic profile includes a half-life of ~17 hours in dogs and 30% oral bioavailability in humans, with primary metabolism via UGT2B17-mediated glucuronidation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of belzutifan involves several key steps, including bromination, hydrogenation, and fluorination. The process begins with the bromination of a precursor compound, followed by asymmetric hydrogenation to introduce chirality.

Industrial Production Methods: Industrial production of this compound has been optimized to enhance yield and reduce environmental impact. The commercial route involves a sequence of telescoped reactions, including lactone opening, nucleophilic aromatic substitution, chlorination, and Friedel-Crafts reactions. A continuous flow photochemical bromination process has been developed to increase productivity and ensure scalability .

Chemical Reactions Analysis

Benzylic Bromination: Thermal vs. Photochemical Methods

The benzylic bromination of the ketal intermediate (CAS 1672665-53-0) is a critical step in belzutifan synthesis. Two distinct approaches have been developed:

Parameter Thermal Process Photochemical Process
Initiation AIBN (radical initiator) at 40°CVisible light (LED) at room temperature
Reagent 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)DBDMH with substoichiometric citric acid
Byproducts Overbromination, deketalizationControlled gem-dibromo compound (<2.0%)
Yield Variable, batch-dependent91% isolated yield at 100 kg/day scale
Safety Hazardous (AIBN decomposition)Improved robustness, reduced toxicity

The photochemical method eliminates the need for hazardous radical initiators, enabling precise control over reaction time and irradiation to minimize overbromination .

Oxidation and Asymmetric Reduction

Following bromination, the bromo ketal intermediate (CAS 2739737-08-5) undergoes oxidation and stereoselective reduction:

  • Step 5b : Bromo ketal is oxidized with 2-picoline N-oxide in acetonitrile to yield keto ketal (CAS 2738675-96-0) .

  • Step 6 : Asymmetric transfer hydrogenation using RuCl(p-cymene)[(R,R)-Ts-DPEN] (Ru-DPEN) catalyst achieves >99% enantiomeric excess (ee) for the hydroxy indanone intermediate .

Key Reaction Conditions :

  • Catalyst : Ru-DPEN (0.5 mol%)

  • Solvent : Acetonitrile/water

  • Reductant : Formic acid/triethylamine

  • Yield : 85–90%

Fluorination and Deoxyfluorination

The introduction of fluorine atoms is achieved through selective electrophilic fluorination:

  • Step 7 : Hydroxy indanone (CAS 2738675-96-0) is treated with Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in methanol/acetonitrile, followed by Ru-DPEN-mediated reduction to yield the fluoro diol intermediate .

  • Step 8 : Deoxyfluorination with perfluorobutanesulfonyl fluoride and DBU in 1,2-dimethoxyethane (DME) produces this compound .

Fluorination Efficiency :

Parameter Value
Selectfluor® Equiv 1.1
Reaction Time 12–16 h
Yield 78% (Step 7 + 8)

Biocatalytic Hydroxylation

Recent advancements replaced a five-step chemical synthesis with a single enzymatic reaction:

  • Enzyme : Engineered non-heme iron/α-ketoglutarate-dependent dioxygenase .

  • Substrate : Fluoroindanone (non-native)

  • Reaction : Direct enantioselective hydroxylation (>99% ee) at C1 position.

Performance Metrics :

Metric Value
Turnover Number >15,000
Scale Kilogram-scale feasible
Yield 92% (vs. 65% chemically)

This biocatalytic route eliminates hazardous reagents and reduces synthetic steps .

Metabolic Reactions

This compound undergoes hepatic metabolism primarily via:

  • UGT2B17 : Glucuronidation (~60% of clearance).

  • CYP2C19 : Oxidative metabolism (~20% contribution) .

  • Minor Pathways : CYP3A4-mediated oxidation.

Excretion :

  • Urine : 49.6% (unchanged drug: <1%).

  • Feces : 51.7% (inactive metabolites) .

Stability and Degradation

This compound is stable under normal conditions but decomposes under strong oxidizing agents or prolonged heat. Key degradation products include:

  • Hydrolyzed ketal : From acid-catalyzed deprotection.

  • Gem-dibromo impurity : Forms via overbromination during synthesis .

Scientific Research Applications

Renal Cell Carcinoma (RCC)

Belzutifan has been extensively studied for its effects on clear cell renal cell carcinoma (ccRCC), the most prevalent form of kidney cancer.

  • Clinical Trials :
    • The LITESPARK-001 study demonstrated durable antitumor activity in advanced ccRCC patients with a response rate of 25% after a median follow-up of 41.2 months .
    • A subsequent phase 3 trial compared this compound to everolimus in previously treated patients, showing a 26% reduction in progression risk and an overall response rate of 22% for this compound versus 3.5% for everolimus .
Study NamePatient PopulationResponse RateProgression-Free SurvivalSafety Profile
LITESPARK-001Advanced ccRCC25%Not reachedAcceptable; anemia common
Phase 3 TrialPreviously treated ccRCC patients22%Reduced by 26%No new safety concerns

Von Hippel-Lindau Disease

This compound is particularly significant for patients with von Hippel-Lindau disease, which predisposes individuals to various tumors.

  • Efficacy in Tumors : In a phase 2 trial (LITESPARK-004), this compound showed clinically meaningful activity against VHL-associated tumors, including renal cell carcinoma and pancreatic neuroendocrine tumors. Notably, no patients required pancreas-related surgery after starting treatment .
Tumor TypeResponse RateNotes
Renal Cell Carcinoma25%Durable activity
Pancreatic Neuroendocrine Tumors~30%-50%Significant reduction in growth rate
Central Nervous System Hemangioblastomas~30%Complete responses observed

Safety Profile

The safety profile of this compound has been generally favorable. Common adverse effects include anemia and hypoxia, with severe cases reported in clinical settings. In the LITESPARK trials, approximately 90% of patients experienced anemia , but most cases were manageable .

Case Studies

Several case studies have documented the real-world application of this compound:

  • Case Study on Pancreatic Lesions : A patient with von Hippel-Lindau disease treated with this compound exhibited significant regression in pancreatic neuroendocrine tumors without requiring surgical intervention .
  • Neurological Applications : In patients with hemangioblastomas, this compound treatment resulted in tumor shrinkage of approximately 30%-50% , indicating its potential as a preferred pharmacological option for these lesions .

Mechanism of Action

Belzutifan exerts its effects by inhibiting hypoxia-inducible factor 2 alpha (HIF-2α). HIF-2α is a transcription factor that regulates genes involved in oxygen sensing and cellular adaptation to hypoxia. By binding to HIF-2α, this compound prevents its interaction with HIF-1β, thereby inhibiting the transcription of genes that promote tumor growth and survival .

Comparison with Similar Compounds

Belzutifan vs. First-Generation HIF-2α Inhibitors (PT2385)

This compound is structurally optimized from PT2385, a first-generation HIF-2α inhibitor. Key differences include:

Parameter This compound PT2385 Source
Binding Affinity (KD) 16 ± 4.7 nM 10 ± 4.9 nM
Metabolic Stability High resistance to phase 2 metabolism Lower in vivo stability
Clinical ORR in RCC 22.7% (vs. everolimus) Limited data in advanced RCC

This compound’s vicinal difluoro group replaces PT2385’s geminal difluoro configuration, enhancing metabolic stability without compromising target binding . Preclinical models suggest this compound’s superior efficacy stems from prolonged target engagement rather than increased affinity .

This compound vs. mTOR Inhibitors (Everolimus)

In the phase 3 LITESPARK-005 trial (NCT04195750), this compound outperformed everolimus in refractory RCC:

Endpoint This compound Everolimus HR/OR (95% CI) Source
Median PFS 5.6 months 5.6 months HR: 0.75 (0.63–0.90)
18-Month PFS Rate 19.3% (IMDC intermediate/poor) 6.1%
ORR 22.7% 3.5% OR: 6.49 (Δ = +19.2%)
Complete Response (CR) 3.5% 0%

Notably, this compound’s PFS benefit was consistent across IMDC risk subgroups (favorable: HR 0.74; intermediate/poor: HR 0.74) .

This compound vs. VEGF-TKIs (Cabozantinib)

While head-to-head comparisons are pending, indirect data suggest:

  • This compound + Lenvatinib : Phase 2 trials (e.g., LITESPARK-011) are exploring this combination vs. cabozantinib .
  • Tolerability : this compound’s safety profile (anemia: 90%; fatigue: 66%) is distinct from VEGF-TKI toxicities (hypertension, hand-foot syndrome) .

Metabolism and Drug-Drug Interactions

  • This compound: Primarily metabolized by UGT2B17, with PT3317 (inactive glucuronide metabolite) accounting for 30% of exposure .
  • Everolimus : CYP3A4 substrate with significant drug interaction risks (e.g., strong inducers reduce efficacy) .

Biological Activity

Belzutifan, also known as Welireg, is a first-in-class inhibitor of hypoxia-inducible factor-2 alpha (HIF-2α). It has garnered attention for its therapeutic potential in treating tumors associated with von Hippel-Lindau (VHL) disease, particularly renal cell carcinoma (RCC) and other neoplasms. The compound operates by inhibiting the transcriptional activity of HIF-2α, a protein that plays a crucial role in tumor growth and survival under hypoxic conditions.

This compound's mechanism involves the inhibition of HIF-2α, which is often overexpressed in VHL-associated tumors due to mutations in the VHL gene. By blocking HIF-2α, this compound disrupts the pathways that promote tumor proliferation and survival, leading to reduced tumor growth and potential regression.

Key Mechanisms:

  • Inhibition of Tumor Growth : By targeting HIF-2α, this compound reduces the expression of genes involved in angiogenesis and cell survival.
  • Impact on Tumor Microenvironment : The inhibition alters the tumor microenvironment, potentially enhancing the efficacy of other therapeutic agents.

Clinical Trials Overview

This compound has been evaluated in several clinical trials, demonstrating significant anti-tumor activity. The most notable studies include:

  • Phase 2 Trial for VHL Disease : In a study involving 61 patients with VHL-related kidney tumors, 49% exhibited a partial response after 18 months. Tumor shrinkage was observed not only in renal tumors but also in associated brain and pancreatic tumors .
  • Combination Therapy with Cabozantinib : A Phase 2 trial assessed this compound in combination with cabozantinib for metastatic clear cell kidney cancer. Approximately 57% of patients responded positively to this regimen, indicating enhanced efficacy when combined with a vascular endothelial growth factor (VEGF) inhibitor .

Summary of Findings

Study TypePatient PopulationResponse RateNotable Outcomes
Phase 2 VHL Trial61 patients with VHL-related tumors49% partial responseTumor shrinkage in kidney, brain, and pancreas
Phase 2 this compound + CabozantinibMetastatic clear cell RCC57% response rateSignificant reduction in tumor size

Safety Profile

This compound is generally well-tolerated; however, it is associated with some adverse effects:

  • Hypertension : The most common serious side effect, occurring in over 25% of patients.
  • Anemia and Fatigue : Reported in a significant percentage of participants (76%-90%), sometimes necessitating dose adjustments or transfusions .
  • Respiratory Issues : One case of respiratory failure was noted during combination therapy trials .

Long-Term Considerations

While this compound shows promise, long-term data regarding its safety profile and optimal dosing regimens are still needed.

Case Study: Efficacy in Neurological Manifestations

In a cohort study focusing on neurological manifestations associated with VHL disease, this compound treatment led to substantial tumor regression in hemangioblastomas affecting the central nervous system. Patients reported improved quality of life alongside tumor size reduction .

Case Study: Combination Therapy Outcomes

A patient treated with the combination of this compound and cabozantinib achieved complete remission after previously unresponsive treatments. This case underscores the potential for combination therapies to enhance treatment efficacy in difficult-to-treat populations .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Belzutifan in pharmaceutical formulations?

A stability-indicating high-performance liquid chromatography (HPLC) method has been validated for this compound quantification, demonstrating specificity, linearity (5–30 μg/mL), precision (%RSD < 2.0), and robustness under forced degradation conditions (acid/base, oxidative, thermal, and photolytic stress). This method effectively distinguishes degradation products from the analyte peak, making it suitable for batch analysis and quality control .

Q. How should researchers design preclinical studies to evaluate this compound's hypoxia-inducible factor 2α (HIF-2α) inhibition efficacy?

Preclinical studies should use in vitro models (e.g., renal cell carcinoma cell lines with VHL mutations) and in vivo xenografts to assess HIF-2α downstream targets (e.g., VEGF, EPO) via qPCR or Western blot. Dose-response curves and pharmacokinetic/pharmacodynamic (PK/PD) modeling are critical to establish therapeutic windows. Ensure controls include wild-type cells/tumors to confirm mechanism specificity .

Q. What are the best practices for synthesizing and characterizing novel this compound analogs?

Document synthetic procedures with step-by-step reaction conditions (solvents, catalysts, temperatures), purification methods (e.g., column chromatography), and characterization data (NMR, HRMS, HPLC purity ≥95%). For new compounds, provide elemental analysis and spectral comparisons to literature data. Limit main-text experimental details to five compounds; include additional analogs in supplementary materials .

Advanced Research Questions

Q. How can researchers resolve contradictions between preclinical and clinical efficacy data for this compound?

Discrepancies may arise from differences in tumor microenvironments, drug metabolism, or off-target effects. Address these by:

  • Validating preclinical models using patient-derived xenografts (PDXs) or organoids.
  • Incorporating translational endpoints in clinical trials (e.g., biomarker analysis of HIF-2α activity in tumor biopsies).
  • Applying meta-analyses to compare cross-study outcomes, adjusting for variables like prior therapies (e.g., post-VEGFR-TKI treatment in ccRCC) .

Q. What statistical considerations are critical when analyzing progression-free survival (PFS) in this compound trials?

Use Kaplan-Meier curves with log-rank tests to compare PFS between this compound and control arms (e.g., everolimus in LITESPARK-005). Account for censoring due to dropout or administrative reasons. Report hazard ratios (HRs) with 95% confidence intervals. Sensitivity analyses should explore the impact of crossover design on outcome interpretation .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to this compound research questions?

  • Feasible : Ensure access to validated assays (e.g., HIF-2α activity assays) and patient cohorts (e.g., ccRCC with prior checkpoint inhibitor exposure).
  • Novel : Investigate combination therapies (e.g., this compound + mTOR inhibitors) or resistance mechanisms via CRISPR screens.
  • Ethical : Address informed consent protocols for vulnerable populations in trials (e.g., patients with advanced renal cancer).
  • Relevant : Align with unmet needs, such as overcoming tyrosine kinase inhibitor (TKI) resistance .

Q. What methodologies are recommended for assessing this compound's off-target effects in in vitro systems?

Perform kinome-wide profiling using kinase inhibition assays (e.g., ATP-binding competition). Combine with transcriptomic analysis (RNA-seq) to identify unexpected pathway modulation. Validate findings in isogenic cell lines (e.g., HIF-2α knockout vs. wild-type) to distinguish on-target vs. off-target effects .

Q. Methodological and Reporting Standards

Q. How should researchers document experimental protocols for this compound studies to ensure reproducibility?

Follow the Beilstein Journal of Organic Chemistry guidelines:

  • Include detailed synthesis steps, characterization data, and purity metrics in the main text or supplementary materials.
  • Reference established methods for known compounds (e.g., ICH Q2B validation for analytical techniques).
  • Disclose batch numbers, solvent suppliers, and instrument calibration details .

Q. What ethical considerations are paramount in clinical trials involving this compound?

  • Obtain ethics committee approval for trials in refractory populations (e.g., post-checkpoint inhibitor ccRCC patients).
  • Clearly define inclusion/exclusion criteria (e.g., measurable disease per RECIST v1.1) and adverse event reporting protocols.
  • Address potential conflicts of interest, such as funding from pharmaceutical sponsors .

Q. How can researchers leverage the PICO framework (Population, Intervention, Comparison, Outcome) to structure this compound studies?

  • Population : Advanced ccRCC patients with VHL mutations.
  • Intervention : Oral this compound (120 mg/day).
  • Comparison : Everolimus (10 mg/day) or placebo.
  • Outcome : Objective response rate (ORR) per independent review.
    This framework ensures alignment with regulatory endpoints and facilitates systematic reviews .

Q. Data Validation and Presentation

Q. How should conflicting data on this compound's metabolic stability be addressed?

Replicate studies using identical in vitro systems (e.g., human liver microsomes) and analytical methods. Compare intrinsic clearance (CLint) values across labs, adjusting for variables like incubation time and enzyme lot variability. Use consensus guidelines (e.g., FDA Bioanalytical Method Validation) to standardize reporting .

Q. What steps ensure rigorous peer review of this compound research manuscripts?

  • Disclose all raw data (e.g., spectral files, clinical trial datasets) in repositories like ClinicalTrials.gov or Zenodo.
  • Provide conflict of interest statements and funding sources.
  • Respond to reviewer critiques with additional experiments (e.g., dose-ranging studies) or sensitivity analyses .

Properties

IUPAC Name

3-[[(1S,2S,3R)-2,3-difluoro-1-hydroxy-7-methylsulfonyl-2,3-dihydro-1H-inden-4-yl]oxy]-5-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO4S/c1-26(23,24)12-3-2-11(13-14(12)17(22)16(20)15(13)19)25-10-5-8(7-21)4-9(18)6-10/h2-6,15-17,22H,1H3/t15-,16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMMPXLFBTZENJ-ZACQAIPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C2C(C(C(C2=C(C=C1)OC3=CC(=CC(=C3)C#N)F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=C2[C@@H]([C@@H]([C@@H](C2=C(C=C1)OC3=CC(=CC(=C3)C#N)F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201334517
Record name Belzutifan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201334517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Belzutifan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15463
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Hypoxia-inducible factor 2α (HIF-2α) is a transcription factor which aids in oxygen sensing by regulating genes that promote adaptation to hypoxia. In healthy patients, when oxygen levels are normal, HIF-2α is broken down via ubiquitin-proteasomal degradation by von-Hippel Lindau (VHL) proteins. In the presence of hypoxia, HIF-2α translocates into cell nuclei and forms a transcriptional complex with hypoxia-inducible factor 1β (HIF-1β) - this complex then induces the expression of downstream genes associated with cellular proliferation and angiogenesis. Patients with von-Hippel Lindau (VHL) disease lack functional VHL proteins, leading to an accumulation of HIF-2α, and this accumulation is what drives the growth of VHL-associated tumors. Belzutifan is an inhibitor of HIF-2α that prevents its complexation with HIF-1β in conditions of hypoxia or impaired VHL protein function, thereby reducing the expression of HIF-2α target genes and slowing/stopping the growth of VHL-associated tumors.
Record name Belzutifan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15463
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1672668-24-4
Record name Belzutifan [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1672668244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Belzutifan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15463
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Belzutifan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201334517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BELZUTIFAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K28NB895L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.